molecular formula C₁₄H₁₇N₃O₂ B1145655 5,6-Orthoquinone Primaquine CAS No. 1660108-75-7

5,6-Orthoquinone Primaquine

Katalognummer: B1145655
CAS-Nummer: 1660108-75-7
Molekulargewicht: 259.3
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Orthoquinone Primaquine, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₁₇N₃O₂ and its molecular weight is 259.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

5,6-Orthoquinone serves as a stable surrogate marker for measuring the pharmacokinetics of primaquine's active metabolites. Given the instability of 5-hydroxyprimaquine, researchers have utilized 5,6-orthoquinone to assess the metabolism of primaquine in clinical settings.

  • Detection in Urine : Studies have validated methods for quantifying 5,6-orthoquinone in urine as a measure of CYP2D6-mediated metabolism of primaquine. This approach allows for the evaluation of individual responses to primaquine treatment based on genetic polymorphisms affecting CYP2D6 activity .
  • Clinical Implications : In a study involving 27 healthy Cambodian adults, variations in urine levels of 5,6-orthoquinone were correlated with CYP2D6 genotypes, suggesting that this metabolite could serve as a biomarker for predicting therapeutic efficacy against Plasmodium vivax infections .

Metabolic Pathways and Mechanisms

Research indicates that 5,6-orthoquinone is formed through oxidative demethylation processes in human red blood cells. This formation can occur even in the absence of hepatic enzymes, highlighting the role of erythrocytes in metabolizing primaquine:

  • Biotransformation Studies : A study demonstrated that incubating primaquine with human red blood cells resulted in the formation of 5,6-orthoquinone, reflecting its potential as an active metabolite responsible for therapeutic effects and possible hemotoxicity .

Hemolytic Activity and Safety Profiles

The safety profile of primaquine is a critical concern, especially in individuals with glucose-6-phosphate dehydrogenase deficiency (G6PDd). Recent findings suggest that 5,6-orthoquinone may play a direct role in hemolysis:

  • Direct Hemolytic Effects : Research has shown that 5,6-orthoquinone induces oxidative stress leading to hemolysis in older G6PDd red blood cells. This challenges previous notions that it was merely an inert metabolic byproduct . The study utilized a humanized mouse model to demonstrate the compound's role in selectively clearing older red blood cells through reactive oxygen species generation.

Analytical Techniques

Advancements in analytical chemistry have enabled more efficient detection and quantification of primaquine and its metabolites:

  • Ultra-High-Performance Liquid Chromatography : A validated method using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been developed for rapid determination of both primaquine and 5,6-orthoquinone levels in plasma and urine . This method enhances pharmacokinetic studies by providing accurate measurements necessary for evaluating drug efficacy.

Analyse Chemischer Reaktionen

Formation Mechanism

The formation of 5,6-orthoquinone primaquine occurs via several key reactions:

  • Oxidative Demethylation : The primary pathway involves the oxidative demethylation of primaquine to form 5-hydroxyprimaquine, which subsequently undergoes further oxidation to yield this compound.

  • Non-Enzymatic Processes : Recent studies suggest that this transformation can occur through non-enzymatic mechanisms involving reactive oxygen species (ROS) present in erythrocytes. This indicates that even in the absence of hepatic enzymes, red blood cells can mediate the formation of this reactive metabolite .

Redox Cycling

This compound is capable of redox cycling, which contributes to its biological activity and toxicity. The compound can generate ROS, leading to oxidative stress within cells. This property is essential for its antimalarial action but also poses risks for hemolytic toxicity, particularly in individuals with glucose-6-phosphate dehydrogenase deficiency .

Interaction with Hemoglobin

In vitro studies have shown that when primaquine is incubated with hemoglobin, it can lead to the formation of methaemoglobin and other reactive metabolites. The presence of this compound in these reactions highlights its role as a potent intermediate that may contribute to hemolysis and other adverse effects associated with primaquine therapy .

Chromatographic Techniques

The detection and quantification of this compound are typically performed using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This method allows for the rapid identification of metabolites in biological samples such as plasma and urine.

Table 1: Key Parameters for UHPLC-MS/MS Analysis

ParameterValue
Retention Time (5,6-PQ)0.8 min
Limit of Detection (LOD)2.99 ± 1.82 ng/mL
Limit of Quantification (LOQ)25 ng/mL
Calibration Curve R²≥0.99

Fragmentation Patterns

The fragmentation patterns observed in mass spectrometry provide insights into the structure of this compound:

  • Major fragments include m/z values at 242.80 (loss of NH₃), 214.81 (loss of CH₃ON), and others indicating the breakdown pathways during analysis .

Antimalarial Activity

The antimalarial efficacy of primaquine is closely linked to the formation of its active metabolite, this compound. The ability of this compound to induce oxidative stress in malaria parasites is a key mechanism behind its therapeutic action.

Hemolytic Toxicity

While effective against malaria, the reactive nature of this compound also raises concerns regarding hemolytic toxicity, particularly in susceptible populations such as those with G6PD deficiency. The generation of ROS can lead to oxidative damage in red blood cells, resulting in hemolysis and related complications .

Eigenschaften

CAS-Nummer

1660108-75-7

Molekularformel

C₁₄H₁₇N₃O₂

Molekulargewicht

259.3

Synonyme

8-((5-Aminopentan-2-yl)quinoline-5,6-dione;  8-[(4-amino-1-methylbutyl)amino]-5,6-Quinolinedione

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.